1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine is a compound that belongs to the class of heterocyclic organic compounds It features a piperazine ring substituted with a pyrazole moiety, which is further modified with an isobutyl group
Preparation Methods
The synthesis of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the use of the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the use of solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Common reagents and conditions used in these reactions include bromine, hydrogen gas, and various metal catalysts. Major products formed from these reactions include oxidized or reduced derivatives of the original compound .
Scientific Research Applications
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it can act as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent effects on the central nervous system . Additionally, it can inhibit certain enzymes, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
1-(2-(3-isobutyl-1H-pyrazol-4-yl)ethyl)piperazine can be compared with other similar compounds, such as:
1-Methylpyrazole-4-boronic acid pinacol ester: This compound also features a pyrazole ring but differs in its substitution pattern and boronic acid functionality.
1-Boc-pyrazole-4-boronic acid pinacol ester: Similar to the previous compound, it has a pyrazole ring with different substituents and is used in different applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H24N4 |
---|---|
Molecular Weight |
236.36 g/mol |
IUPAC Name |
1-[2-[5-(2-methylpropyl)-1H-pyrazol-4-yl]ethyl]piperazine |
InChI |
InChI=1S/C13H24N4/c1-11(2)9-13-12(10-15-16-13)3-6-17-7-4-14-5-8-17/h10-11,14H,3-9H2,1-2H3,(H,15,16) |
InChI Key |
FYSRBRMFPGPBON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CCN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.